Phloxin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

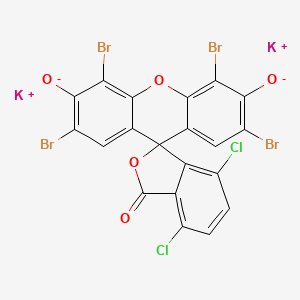

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;2',4',5',7'-tetrabromo-4,7-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H6Br4Cl2O5.2K/c21-7-3-5-17(13(23)15(7)27)30-18-6(4-8(22)16(28)14(18)24)20(5)12-10(26)2-1-9(25)11(12)19(29)31-20;;/h1-4,27-28H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBPTUVOZCXCSU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H4Br4Cl2K2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912314 | |

| Record name | Dipotassium 3,6-dichloro-2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6441-77-6 | |

| Record name | Acid red 98 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium 3,6-dichloro-2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium 3,6-dichloro-2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHLOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDW0T759T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of Phloxine B?

An In-depth Technical Guide to the Chemical Properties of Phloxine B

Introduction

Phloxine B (Acid Red 92, C.I. 45410) is a synthetic xanthene dye, a halogenated derivative of fluorescein.[1][2][3] Structurally, it is characterized by four bromine atoms on the xanthene ring and four chlorine atoms on the carboxyphenyl ring.[1][2][4] This bright pink/red, water-soluble compound is utilized extensively across various scientific and industrial domains.[1][2][3] For researchers and drug development professionals, its most significant chemical properties are its functions as a potent photosensitizer for antimicrobial photodynamic therapy, a biological stain for histology, and a viability dye for microbiology.[1][2][5]

This guide provides a detailed overview of the core chemical and physical properties of Phloxine B, its photochemical mechanisms, and standardized experimental protocols for its application.

Chemical and Physical Properties

Phloxine B is typically supplied as a red to brown crystalline powder.[1][2] Its identity and fundamental physical characteristics are summarized below.

Table 1: General Chemical & Physical Properties of Phloxine B

| Property | Value | Source(s) |

| IUPAC Name | disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate | [6] |

| Synonyms | Acid Red 92, D&C Red No. 28, Cyanosine, C.I. 45410, Food Red No. 104 | [2][3][6][7][8] |

| CAS Number | 18472-87-2 | [2][8][9] |

| Chemical Formula | C₂₀H₂Br₄Cl₄Na₂O₅ | [1][2][8] |

| Molecular Weight | 829.63 g/mol | [1][2][8][10] |

| Appearance | Red to dark red or brown powder | [1][2][11] |

| Purity | Dye content ≥80% to ≥95% (Varies by supplier) | [7][11] |

Spectroscopic and Solubility Properties

The photoactivity of Phloxine B is dictated by its absorption and emission characteristics. It strongly absorbs light in the green region of the visible spectrum.

Table 2: Spectroscopic Properties of Phloxine B

| Property | Value | Conditions / Solvent | Source(s) |

| Absorption Max (λmax) | ~540 nm | General | [1][2] |

| 546-550 nm | 50% Ethanol | [4] | |

| 550 nm | Ethanol | [12] | |

| 551 nm | Not specified | [7] | |

| Molar Absorptivity (ε) | 83,000 M⁻¹cm⁻¹ | Ethanol (at 550 nm) | [12] |

| Emission Max (λem) | ~564 nm | General | [1][2][4] |

| Fluorescence Quantum Yield | 0.67 | Ethanol | [12] |

Phloxine B's utility is enhanced by its solubility in both aqueous and organic solvents, allowing for flexible preparation of stock and working solutions.

Table 3: Solubility of Phloxine B

| Solvent | Solubility | Source(s) |

| Water | Soluble; 10.5% (105 mg/mL) | [1][13] |

| PBS (pH 7.2) | ~10 mg/mL | [7][14][15] |

| Ethanol | ~2 mg/mL; 10% (100 mg/mL) | [7][14][15][16] |

| DMSO | ~30 mg/mL | [7][14][15] |

| Dimethylformamide (DMF) | ~30 mg/mL | [7][14][15] |

| 2-Ethoxyethanol (Cellosolve) | 9.0% (90 mg/mL) | [13] |

| Glycol | 4.5% (45 mg/mL) | [13] |

Core Chemical Mechanisms

Photosensitization

The primary mechanism of action for Phloxine B in drug development, particularly in antimicrobial photodynamic therapy, is photosensitization.[2] Upon absorption of light, the Phloxine B molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing (ISC) to a long-lived excited triplet state (T₁). This triplet-state molecule can initiate photochemical reactions via two main pathways:

-

Type I Pathway: The excited dye reacts directly with a substrate (e.g., lipids, proteins) through electron or hydrogen transfer, forming radical species that can further react with oxygen to produce reactive oxygen species (ROS).

-

Type II Pathway: The excited dye transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][2]

Both pathways result in the formation of ROS, which induce irreversible oxidative damage to cellular components, leading to cell death.[1] This is the basis for its bactericidal effect on Gram-positive bacteria.[1]

Biological Staining and Viability

Phloxine B is an anionic (negatively charged) dye.[1] In biological staining, this property allows it to bind to positively charged components within cells, such as proteins in the cytoplasm and connective tissue.[1] This electrostatic interaction is the basis for its use as a counterstain in methods like Hematoxylin-Phloxine-Saffron (HPS) staining, where it imparts vibrant red or pink hues to these structures.[1][6]

As a viability dye, Phloxine B exploits the difference in membrane integrity between living and dead cells.[1] Healthy, viable cells possess intact plasma membranes that prevent the dye from entering the cytoplasm.[1] In contrast, dead or dying cells lose membrane integrity, allowing Phloxine B to permeate the cell and stain intracellular components, making them easily identifiable via microscopy.[1]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol provides guidelines for preparing Phloxine B stock solutions for various applications.

A. Aqueous Stock Solution (PBS, pH 7.2)

-

Weigh the desired amount of Phloxine B crystalline solid.

-

Directly dissolve the solid in PBS (pH 7.2) to a final concentration of up to 10 mg/mL.[7][14]

-

Vortex or sonicate gently to ensure complete dissolution.

-

Aqueous solutions are not recommended for storage longer than one day.[7]

B. Organic Stock Solution (DMSO or DMF)

-

Weigh the desired amount of Phloxine B crystalline solid in a suitable vial.

-

Add DMSO or DMF to dissolve the solid to a final concentration of up to 30 mg/mL.[7][14] The solvent should be purged with an inert gas (e.g., argon or nitrogen) to prevent oxidation.[7]

-

Cap the vial tightly and vortex until the solid is fully dissolved.

-

Store stock solutions at -20°C for up to one month or -80°C for up to six months.[10][15] Avoid repeated freeze-thaw cycles.[15]

Protocol 2: Differential Staining of Bacteria

This protocol is adapted for distinguishing Gram-positive from Gram-negative bacteria using Phloxine B.[17]

-

Harvest bacterial colonies from an agar plate and transfer to a microfuge tube.

-

Resuspend the bacterial pellet in 1 mL of phosphate buffer containing Phloxine B at a final concentration of 100 µg/mL.[17]

-

Incubate the suspension at room temperature for 1 minute.[17]

-

Centrifuge the tube for 1 minute to pellet the bacteria.[17]

-

Carefully remove the supernatant containing the unbound dye.[17]

-

Wash the pellet by resuspending it in fresh phosphate buffer, then centrifuge again.[17]

-

After removing the final supernatant, resuspend the stained pellet in a small volume of phosphate buffer.[17]

-

Place a drop of the bacterial suspension on a glass slide, apply a coverslip, and view by light or fluorescence microscopy. Gram-positive bacteria will appear red/pink, while Gram-negative bacteria will be unstained.[17]

Protocol 3: Lendrum's Phloxine-Tartrazine Staining for Viral Inclusions

This histological method uses Phloxine B to stain acidophilic viral inclusion bodies and Paneth cell granules.[18]

Reagents:

-

Solution A (Phloxine B): 0.5 g Phloxine B, 0.5 g Calcium Chloride, 100 mL Distilled Water.[18]

-

Solution B (Tartrazine): Saturated solution of Tartrazine in 100 mL of 2-Ethoxyethanol (cellosolve).[18]

-

Mayer's Hemalum: For nuclear counterstaining.

Procedure:

-

Deparaffinize 5 µm formalin-fixed paraffin-embedded tissue sections and rehydrate to water.[18]

-

Stain nuclei with Mayer's hemalum.

-

Wash in running tap water for 5 minutes.[18]

-

Place slides in Solution A for 20 minutes.[18]

-

Rinse briefly in tap water and blot until almost dry to remove all traces of water.[18]

-

Rinse with Solution B to remove any remaining water, then discard this rinse.[18]

-

Place slides in fresh Solution B and monitor microscopically until inclusion bodies are bright red and the background tissue is yellow. The timing is variable.[18]

-

Rinse thoroughly but briefly in absolute ethanol.[18]

-

Clear with xylene and mount with a resinous medium.[18]

Expected Results:

-

Nuclei: Blue[18]

-

Acidophil virus inclusion bodies: Red[18]

-

Paneth cell granules: Red[18]

-

Background: Yellow[18]

References

- 1. Phloxine - Wikipedia [en.wikipedia.org]

- 2. hridhanchem.com [hridhanchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. macsenlab.com [macsenlab.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Phloxine B | C20H2Br4Cl4Na2O5 | CID 6097185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. scbt.com [scbt.com]

- 9. Phloxine B antibacterial fluorescent dye 18472-87-2 [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Dye content, ≥80%, certified by the Biological Stain Commission, powder | Sigma-Aldrich [sigmaaldrich.com]

- 12. PhotochemCAD | Phloxine B [photochemcad.com]

- 13. emsdiasum.com [emsdiasum.com]

- 14. Phloxine B | CAS 18472-87-2 | Cayman Chemical | Biomol.com [biomol.com]

- 15. glpbio.com [glpbio.com]

- 16. stainsfile.com [stainsfile.com]

- 17. academic.oup.com [academic.oup.com]

- 18. stainsfile.com [stainsfile.com]

Phloxine B: A Comprehensive Technical Guide to its Mechanism of Action as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloxine B, a xanthene dye derived from fluorescein, is a versatile biological stain with wide-ranging applications in histology, microbiology, and cell biology.[1][2] Its utility stems from its vibrant red color, water solubility, and its distinct interactions with cellular components.[1][2] This technical guide provides an in-depth exploration of the core mechanisms governing Phloxine B's function as a biological stain, its application in various experimental contexts, and the quantitative parameters that define its photophysical and chemical properties.

Core Mechanism of Action

Phloxine B's staining properties are fundamentally linked to its chemical structure and resulting electrostatic interactions. As a negatively charged ion in aqueous solutions, Phloxine B exhibits a strong affinity for positively charged components within cells.[2] This principle underlies its efficacy in various staining applications, from highlighting cytoplasmic features in tissue sections to differentiating between viable and non-viable cells.

Interaction with Cellular Components

The primary targets for Phloxine B staining are acidophilic structures within the cell. In histological preparations, it prominently stains the cytoplasm and connective tissues in shades of red.[2] This is attributed to the abundance of proteins in these regions, which present positively charged amino acid residues at the pH levels typically used in staining protocols. The dye electrostatically binds to these proteins, leading to their vivid coloration. While the precise molecular binding sites are not extensively characterized in the literature, the interaction is understood to be non-covalent and driven by charge attraction.

Viability Staining

A key application of Phloxine B is as a vital stain to assess cell viability, particularly in yeast and other microorganisms.[2] The underlying mechanism is based on the principle of membrane integrity.[2]

-

Live Cells: Healthy, viable cells possess intact cell membranes that are impermeable to the negatively charged Phloxine B molecules.[2] Some reports also suggest that live yeast cells can actively pump the dye out.[2]

-

Dead Cells: In contrast, cells with compromised or damaged membranes lose their selective permeability, allowing Phloxine B to enter and stain the intracellular components, resulting in a distinct red coloration.[2]

This differential staining provides a straightforward and quantifiable method for distinguishing between live and dead cell populations.[2]

Antimicrobial and Photodynamic Properties

Beyond its role as a stain, Phloxine B exhibits antimicrobial properties, particularly against Gram-positive bacteria.[2] This effect is significantly enhanced in the presence of light, a phenomenon known as photodynamic inactivation.[3][4]

Upon exposure to light, Phloxine B undergoes a transition to an excited state. This excited molecule can then participate in two primary types of photochemical reactions:

-

Type I Reaction: The excited dye can react with a substrate molecule to produce radicals.

-

Type II Reaction: The excited dye can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (\¹O₂).[3]

Both pathways lead to the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death.[2][3] The phototoxicity of Phloxine B is significantly greater than that of its structural analogue, 2',7'-dichlorofluorescein (DCF), with a singlet oxygen quantum yield of 0.59 in D₂O for Phloxine B compared to 0.06 for DCF.[3]

Gram-negative bacteria are generally more resistant to Phloxine B due to their outer membrane, which acts as a permeability barrier.[2] However, this resistance can be overcome by using a chelating agent like EDTA, which disrupts the outer membrane and allows the dye to penetrate the cell.[2]

Quantitative Data

The following tables summarize the key quantitative properties of Phloxine B.

| Chemical and Physical Properties | Value | Reference |

| CAS Number | 18472-87-2 | [2] |

| Molecular Formula | C₂₀H₂Br₄Cl₄Na₂O₅ | [2] |

| Molar Mass | 829.63 g/mol | [2] |

| Appearance | Red to brown powder | [2] |

| Solubility in Water | Soluble | [2] |

| Photophysical Properties | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 550 nm | Ethanol | [5] |

| ~540 nm | Not specified | [2] | |

| 546-550 nm | 50% Ethanol | [6] | |

| Molar Absorptivity (ε) | 83,000 M⁻¹cm⁻¹ | Ethanol | [5] |

| Emission Maximum (λem) | ~564 nm | Not specified | [2] |

| Fluorescence Quantum Yield (ΦF) | 0.67 | Ethanol | [5] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.59 | D₂O | [3] |

Experimental Protocols

General Histological Staining (Hematoxylin and Phloxine)

This protocol is a general guideline for staining paraffin-embedded tissue sections.

Reagents:

-

Hematoxylin solution

-

Phloxine B solution (e.g., 0.5% aqueous)

-

Differentiating solution (e.g., acid alcohol)

-

Bluing agent (e.g., Scott's tap water substitute)

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate tissue sections through xylene and a graded ethanol series to water.

-

Stain nuclei with hematoxylin for a specified time.

-

Rinse in water.

-

Differentiate in acid alcohol to remove excess hematoxylin.

-

Rinse in water.

-

Blue the sections in a suitable bluing agent.

-

Wash in water.

-

Counterstain with Phloxine B solution. The duration will depend on the desired intensity.

-

Dehydrate through a graded ethanol series.

-

Clear in xylene.

-

Mount with a compatible mounting medium.

Yeast Viability Staining

This protocol is adapted for determining the viability of yeast cells.[7]

Reagents:

-

Phloxine B stock solution (e.g., 2 mg/mL in sterile water)

-

YPD agar plates

-

Phosphate buffer (100 mM, pH 7.0) containing 0.1% glucose and 1 mM EDTA

Procedure:

-

Prepare YPD agar plates containing 10 µg/mL Phloxine B.

-

Harvest yeast cells and wash them with sterile water.

-

Resuspend the cells in the phosphate buffer solution.

-

Drop 5 µL of the cell suspension onto the Phloxine B-containing YPD plates.

-

Incubate the plates under appropriate growth conditions.

-

Observe the colonies. Dead cells will take up the stain and appear red, while viable cells will remain colorless.

Bacterial Staining

This protocol can be used for the differential staining of Gram-positive and Gram-negative bacteria.[1]

Reagents:

-

Phloxine B solution (100 µg/mL in phosphate buffer)

-

Phosphate buffer

-

EDTA solution (optional, for Gram-negative bacteria)

Procedure:

-

Harvest a bacterial colony and suspend it in a microfuge tube.

-

Centrifuge to pellet the cells and discard the supernatant.

-

(Optional for Gram-negative bacteria) Resuspend the pellet in EDTA solution and incubate briefly to increase membrane permeability.

-

Resuspend the bacterial pellet in 1 mL of the Phloxine B solution and incubate for 1 minute at room temperature.

-

Centrifuge for 1 minute to pellet the stained cells.

-

Remove the supernatant containing the unbound dye.

-

Wash the pellet with phosphate buffer and resuspend.

-

The stained bacteria can be observed under a light microscope. Gram-positive bacteria will appear red, while untreated Gram-negative bacteria will be colorless.

Visualizations

Caption: Phloxine B's interaction with cellular components.

Caption: The photodynamic mechanism of Phloxine B.

Caption: A typical experimental workflow for Phloxine B staining.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Phloxine - Wikipedia [en.wikipedia.org]

- 3. Phloxine B phototoxicity: a mechanistic study using HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PhotochemCAD | Phloxine B [photochemcad.com]

- 6. Phloxin B (C.I. 45410) for microscopy Certistain 18472-87-2 [sigmaaldrich.com]

- 7. academic.oup.com [academic.oup.com]

Phloxine B: A Comprehensive Technical Guide to its Spectral and Fluorescence Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloxine B, a xanthene dye derived from fluorescein, is a versatile compound with significant applications across various scientific disciplines.[1] Chemically, it is characterized by the presence of four bromine and four chlorine atoms, which contribute to its distinct spectral properties.[2] This water-soluble red dye is widely utilized as a biological stain, a viability indicator for microorganisms, and a photosensitizer in antimicrobial photodynamic therapy.[1][2] Its utility stems from its strong absorption of visible light and its characteristic fluorescence, making it an invaluable tool in cellular imaging, histological analysis, and antimicrobial research. This technical guide provides an in-depth exploration of the spectral and fluorescence properties of Phloxine B, complete with detailed experimental protocols and visual workflows to support its practical application in research and development.

Spectral and Fluorescence Properties of Phloxine B

The photophysical characteristics of Phloxine B are central to its functionality. The dye exhibits a strong absorption in the green region of the visible spectrum and emits in the yellow-orange region. These properties are influenced by the solvent environment.

Data Presentation: Photophysical Properties

The key spectral and fluorescence parameters for Phloxine B are summarized in the table below for easy reference and comparison.

| Property | Value | Solvent |

| Absorption Maximum (λabs) | 540 - 550 nm | General/Aqueous |

| 546 - 550 nm | 50% Ethanol | |

| Emission Maximum (λem) | 564 nm | General/Aqueous |

| Molar Absorptivity (ε) | 83,000 M-1cm-1 | Ethanol |

| Fluorescence Quantum Yield (ΦF) | 0.67 | Ethanol |

Key Applications and Experimental Protocols

Phloxine B's distinct properties lend themselves to a variety of applications, particularly in microbiology and histology.

Antimicrobial Photodynamic Therapy (aPDT)

Phloxine B acts as a photosensitizer in aPDT. When exposed to light of an appropriate wavelength, it generates reactive oxygen species (ROS), such as singlet oxygen and free radicals, which induce oxidative damage and lead to microbial cell death.[2] This mechanism is particularly effective against Gram-positive bacteria.[2]

Caption: Mechanism of Phloxine B in antimicrobial photodynamic therapy (aPDT).

Cell Viability Staining

A key application of Phloxine B is as a viability stain for various microorganisms, including bacteria and yeast. The principle lies in the integrity of the cell membrane. Live cells with intact membranes exclude the dye, while dead or membrane-compromised cells are permeable to Phloxine B, resulting in intracellular staining and fluorescence.[2]

References

Phloxine B: A Deep Dive into its Aqueous and Ethanolic Solubility for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Phloxine B, a widely used biological stain and color additive, in two common laboratory solvents: water and ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize Phloxine B in their work. The guide summarizes quantitative solubility data, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Physicochemical Properties of Phloxine B

Phloxine B, also known as Acid Red 92, is a xanthene dye with the chemical formula C₂₀H₂Br₄Cl₄Na₂O₅ and a molar mass of 829.63 g/mol .[1] It appears as a red to brown powder and is known for its use in histology, such as in the hematoxylin-phloxine-saffron (HPS) stain, and as a color additive in drugs and cosmetics.[1][2]

Quantitative Solubility Data

The solubility of Phloxine B in ethanol and water has been reported across various sources. The data is summarized in the table below for easy comparison. It is important to note that variations in reported solubility can arise from differences in experimental conditions such as temperature, pH, and the purity of both the solute and the solvent.

| Solvent | Reported Solubility |

| Ethanol | Approximately 2 mg/mL[3][4], 5.0% (w/v)[5], 10% (w/v)[6] |

| Water | Soluble[1], Partially soluble[7], 1 mg/mL[8], Approximately 10 mg/mL in PBS (pH 7.2)[3][4], 10% (w/v)[6], 10.5% (w/v)[5] |

| Dimethylformamide (DMF) | Approximately 30 mg/mL[3][4] |

| Dimethyl sulfoxide (DMSO) | Approximately 30 mg/mL[3][4] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of Phloxine B, based on common laboratory practices for solubility and partition coefficient determination. This protocol utilizes UV-Vis spectrophotometry for concentration measurement.

Objective: To determine the saturation solubility of Phloxine B in a given solvent (e.g., ethanol or water) at a specific temperature.

Materials:

-

Phloxine B powder (high purity)

-

Solvent of interest (e.g., absolute ethanol, deionized water)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

Cuvettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled environment (e.g., water bath or incubator)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Phloxine B powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.

-

Place the container in a temperature-controlled environment and stir vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, cease stirring and allow the suspension to settle.

-

To completely separate the undissolved solid from the saturated solution, centrifuge the suspension at a high speed.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of Phloxine B of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Phloxine B (around 540-551 nm) using a spectrophotometer.[1][3]

-

Plot a calibration curve of absorbance versus concentration.

-

-

Concentration Determination of the Saturated Solution:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) from the centrifuged sample.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of Phloxine B in the solvent at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Phloxine B.

References

- 1. hridhanchem.com [hridhanchem.com]

- 2. Phloxine - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Phloxine B | CAS 18472-87-2 | Cayman Chemical | Biomol.com [biomol.com]

- 5. emsdiasum.com [emsdiasum.com]

- 6. stainsfile.com [stainsfile.com]

- 7. 18472-84-2 CAS | PHLOXIN B | Biological Stains and Dyes | Article No. 05245 [lobachemie.com]

- 8. Phloxine B Dye content = 80 , certified by the Biological Stain Commission 18472-87-2 [sigmaaldrich.com]

Phloxine B: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Phloxine B, also known as Acid Red 92, is a water-soluble red dye with diverse applications, from a colorant in cosmetics and drugs to a biological stain in laboratory settings.[1] In research, it is commonly used for HPS (hematoxylin-phloxine-saffron) staining to color cytoplasm and connective tissue.[1] It also functions as a viability dye for yeasts like Saccharomyces cerevisiae, as it can only penetrate cells with compromised membranes.[1] This guide provides in-depth technical information on the safety precautions and handling guidelines for Phloxine B to ensure its safe use in a laboratory and research environment.

Hazard Identification and Classification

Phloxine B is classified as causing serious eye irritation.[2] While it is generally not considered a skin irritant or sensitizer, caution is advised as it may be harmful if swallowed.[2][3] Long-term exposure to high doses has been noted to cause liver tumors in mice.[3] It is also considered extremely hazardous for water and should not be allowed to enter sewer systems or groundwater.[2]

GHS Classification:

-

Eye Irritation, Category 2A (H319: Causes serious eye irritation)[2]

Signal Word: Warning[2]

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[2]

Physicochemical and Toxicological Data

Quantitative data regarding the properties and toxicity of Phloxine B are summarized below for clear reference and comparison.

Table 1: Physical and Chemical Properties of Phloxine B

| Property | Value | Source |

| CAS Number | 18472-87-2 | [2] |

| EC Number | 242-355-6 | [2] |

| Molecular Formula | C₂₀H₂Br₄Cl₄Na₂O₅ | [4] |

| Molecular Weight | 829.64 g/mol | [4] |

| Appearance | Red to brown crystalline powder | [2][3] |

| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 2 mg/mlSoluble in water | [2][5] |

| Absorption Maximum | ~540 nm | [1] |

| Emission Maximum | ~564 nm | [1] |

| Stability | Stable under normal temperatures and pressures. | [3] |

Table 2: Acute Toxicity Data for Phloxine B

| Test | Species | Route | Value | Source |

| LD50 | Mouse | Oral | 310 mg/kg | [2][3][5] |

| LD50 | Rat | Oral | 8,400 mg/kg | [2][3][6] |

| LD50 | Mouse | Intravenous | 310 mg/kg | [7] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocols

Detailed experimental protocols for the cited toxicological studies are not provided in the safety data sheets. However, the general methodologies are outlined below.

Acute Oral Toxicity (LD50) Study

The LD50 values reported are likely determined through standard acute toxicity testing protocols. These experiments typically involve the following steps:

-

Animal Model: A group of laboratory animals (e.g., rats, mice) is selected.

-

Dose Administration: Phloxine B, dissolved or suspended in a suitable vehicle, is administered orally to different groups of animals at varying dose levels.

-

Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Data Analysis: The mortality data is statistically analyzed to determine the dose that causes death in 50% of the test animals.

Phototoxicity Assessment in HaCaT Keratinocytes

A study on the phototoxicity of Phloxine B used human keratinocyte cells (HaCaT) and involved the following methodology:

-

Cell Culture: HaCaT keratinocytes are cultured in a suitable medium.

-

Treatment: The cells are exposed to Phloxine B at a specific concentration (e.g., 5 µM).[8]

-

Irradiation: The treated cells are irradiated with visible light.[8]

-

Viability Assay: Cell viability is measured using a colorimetric assay, such as the MTS assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), to quantify the decrease in cell survival post-irradiation.[8]

-

Mechanism Investigation: To understand the mechanism, experiments may include the use of singlet oxygen quenchers (like histidine and cysteine) or assays for DNA damage (e.g., the Comet assay).[8] The study detected a singlet oxygen photoproduct of cholesterol, indicating a Type-II reaction.[8]

Handling, Storage, and Personal Protection

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Table 3: Personal Protective Equipment (PPE) Requirements

| Protection Type | Specification | Source |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (compliant with OSHA 29 CFR 1910.133 or European Standard EN166). | [3][9] |

| Skin Protection | Wear appropriate protective gloves (e.g., 0.11 nitrile) and a lab coat or other protective clothing to prevent skin exposure. | [3][9] |

| Respiratory Protection | Not typically required if ventilation is adequate. If dust is generated, use a NIOSH or EN 149 approved respirator. | [3][9] |

Table 4: Handling and Storage Guidelines

| Guideline | Description | Source |

| Handling | Use with adequate ventilation. Minimize dust generation. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in the work area. | [3][7][9] |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Store away from incompatible materials such as strong oxidizing agents. | [3][7][9] |

| Incompatible Materials | Strong oxidizing agents. | [3] |

| Hazardous Decomposition | Under fire conditions, may produce carbon oxides, hydrogen bromide, hydrogen chloride, and sodium oxides. | [2][3] |

Emergency Procedures

Immediate and appropriate responses to exposure or spills are essential.

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If irritation persists, get medical advice/attention. | [2][3] |

| Skin Contact | Flush skin with plenty of soap and water. Remove contaminated clothing. Get medical aid if irritation develops or persists. | [3][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately. | [3][5][6] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [3] |

Spill and Release Measures

In the event of a spill, follow these procedures:

-

Minor Spills: Clean up spills immediately. Use dry clean-up procedures to avoid generating dust. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3][7][10]

-

Major Spills: Evacuate unnecessary personnel. Alert emergency responders. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.[7][10] After cleanup, wash the area with water.[7]

Visualized Workflows (Graphviz)

The following diagrams illustrate key safety workflows for handling Phloxine B.

Caption: Workflow for selecting appropriate PPE for handling Phloxine B.

Caption: Logical workflow for responding to a Phloxine B spill.

Disposal Considerations

All waste, including spilled material and contaminated items, must be handled in accordance with local, state, and federal regulations.[7] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult with permitted waste disposal services to ensure complete and accurate classification and disposal.[11] Do not allow the product to be released into the environment, sewers, or waterways.[2][7]

Conclusion

Phloxine B is a valuable tool in research and industry, but it requires careful handling due to its potential as a serious eye irritant and its aquatic toxicity. By adhering to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, proper storage, and established emergency procedures, researchers and scientists can mitigate the risks associated with its use. A thorough understanding of its toxicological properties and strict adherence to safety protocols are paramount for maintaining a safe laboratory environment.

References

- 1. Phloxine - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. lewisu.edu [lewisu.edu]

- 6. ethosbiosciences.com [ethosbiosciences.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Phloxine B phototoxicity: a mechanistic study using HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dudley-chem.com [dudley-chem.com]

- 10. sdfine.com [sdfine.com]

- 11. fishersci.com [fishersci.com]

The Critical Distinction: A Technical Guide to Phloxine B and Eosin Y in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

In the realm of histological staining, the subtle interplay of dyes is paramount to achieving diagnostic clarity. While Hematoxylin and Eosin (H&E) staining remains the gold standard, the choice of the eosin component significantly impacts the visualization of cytoplasmic, collagen, and muscle fibers. This technical guide delves into the core differences between two closely related xanthene dyes, Phloxine B and Eosin Y, providing a comprehensive overview for researchers, scientists, and drug development professionals seeking to optimize their staining protocols.

Chemical and Spectral Properties: A Tale of Two Dyes

At their core, both Eosin Y and Phloxine B are derivatives of fluorescein, functioning as acidic dyes that stain basic cellular components a reddish or pink color.[1] However, their distinct chemical structures give rise to different spectral properties and staining characteristics.

Eosin Y , the most widely used form of eosin, is a tetrabromo-fluorescein derivative.[2] Phloxine B , in contrast, is a tetrachloro-tetrabromo-fluorescein derivative, with the additional chlorine atoms contributing to its deeper red hue.[3][4] This structural difference is the primary reason for the variation in their color profiles.

| Property | Eosin Y | Phloxine B | Reference |

| Chemical Formula | C₂₀H₆Br₄Na₂O₅ | C₂₀H₂Br₄Cl₄Na₂O₅ | [5] |

| Molar Mass | 691.86 g/mol | 829.63 g/mol | [5] |

| Absorption Maximum (λmax) | ~516-525 nm | ~535-548 nm | [4][6] |

| Emission Maximum (λem) | ~540-556 nm | ~564 nm | [3][6] |

| Appearance of Solution | Yellowish-red | Deeper red | [2][3] |

The Staining Mechanism: A Physico-Chemical Interaction

The staining mechanism for both Eosin Y and Phloxine B is a physico-chemical process based on electrostatic interactions.[7] In the acidic staining solution, cytoplasmic proteins and other components, such as collagen and muscle fibers, become positively charged. The anionic (negatively charged) Eosin Y and Phloxine B molecules are then attracted to these positively charged sites, resulting in the characteristic pink to red staining.[7][8]

The addition of Phloxine B to an Eosin Y solution enhances the red tones in a stained tissue section.[9][10] This is because Phloxine B is a more intense red dye than Eosin Y.[11] The combination of the two dyes provides a broader spectrum of red and pink shades, which can lead to a sharper differentiation of various tissue components.[12] For instance, erythrocytes often stain a bright, intense red, while cytoplasm and connective tissue exhibit varying shades of pink.[7]

Experimental Protocols: Standard and Enhanced H&E Staining

The following protocols provide a general framework for performing a standard H&E stain with Eosin Y alone and an enhanced version with the addition of Phloxine B. It is important to note that specific timings and reagent concentrations may need to be optimized based on tissue type, fixation method, and individual laboratory preferences.

Standard Hematoxylin and Eosin Y (H&E) Staining Protocol

This protocol outlines the essential steps for a routine H&E stain.

| Step | Reagent/Action | Duration | Purpose |

| 1 | Xylene | 2 x 3 minutes | Deparaffinization |

| 2 | 100% Ethanol | 2 x 2 minutes | Rehydration |

| 3 | 95% Ethanol | 2 x 2 minutes | Rehydration |

| 4 | 70% Ethanol | 2 minutes | Rehydration |

| 5 | Distilled Water | 2 minutes | Rehydration |

| 6 | Hematoxylin (e.g., Mayer's or Harris') | 3-5 minutes | Nuclear staining |

| 7 | Running Tap Water | 5 minutes | Rinsing |

| 8 | Differentiator (e.g., 0.5-1% Acid Alcohol) | 1-5 seconds | Removal of excess hematoxylin |

| 9 | Running Tap Water | 1 minute | Rinsing |

| 10 | Bluing Agent (e.g., Scott's Tap Water Substitute or 0.2% Ammonia Water) | 30-60 seconds | Bluing of nuclei |

| 11 | Running Tap Water | 5 minutes | Rinsing |

| 12 | 95% Ethanol | 10 dips | Preparation for counterstain |

| 13 | Eosin Y Solution (0.5-1.0% aqueous or alcoholic) | 30 seconds - 2 minutes | Cytoplasmic staining |

| 14 | 95% Ethanol | 2 x 1 minute | Dehydration and differentiation of eosin |

| 15 | 100% Ethanol | 2 x 1 minute | Dehydration |

| 16 | Xylene | 2 x 2 minutes | Clearing |

| 17 | Mounting Medium and Coverslip | - | Permanent mounting |

Hematoxylin and Eosin Y with Phloxine B Staining Protocol

This protocol incorporates Phloxine B for a more vibrant red counterstain. The initial deparaffinization, rehydration, and hematoxylin staining steps are identical to the standard H&E protocol.

| Step | Reagent/Action | Duration | Purpose |

| ... | ... | ... | ... |

| 12 | 95% Ethanol | 10 dips | Preparation for counterstain |

| 13 | Eosin Y with Phloxine B Solution | 30 seconds - 1 minute | Enhanced cytoplasmic staining |

| 14 | 95% Ethanol | 2 x 1 minute | Dehydration and differentiation of eosin |

| 15 | 100% Ethanol | 2 x 1 minute | Dehydration |

| 16 | Xylene | 2 x 2 minutes | Clearing |

| 17 | Mounting Medium and Coverslip | - | Permanent mounting |

Note on Eosin Y with Phloxine B Solution Preparation: A common formulation involves adding a small amount of a 1% Phloxine B stock solution to a standard 1% Eosin Y solution. For example, a working solution might be prepared by combining 100 ml of 1% Eosin Y, 10 ml of 1% Phloxine B, 780 ml of 95% alcohol, and 4 ml of glacial acetic acid.[11]

Visualizing the Process: Workflows and Structures

To better understand the practical application and theoretical underpinnings of these stains, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Hematoxylin and eosin staining | PPTX [slideshare.net]

- 3. Phloxine - Wikipedia [en.wikipedia.org]

- 4. stainsfile.com [stainsfile.com]

- 5. Item - Chemical Structure of erythrosine B (ERB), eosin Y (EOY), eosin B (EOB), rose bengal (ROB), phloxine B (PHB), and fluorescein (FLN) at neutral pH. - Public Library of Science - Figshare [plos.figshare.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. microbenotes.com [microbenotes.com]

- 9. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 10. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 11. clinicalpub.com [clinicalpub.com]

- 12. newcomersupply.com [newcomersupply.com]

Phloxine B: A Technical Guide to its Applications as a Photosensitizer in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of Phloxine B as a photosensitizer in various research fields. Phloxine B, a xanthene dye, has garnered significant attention for its utility in photodynamic therapy (PDT), particularly in antimicrobial research, owing to its favorable photophysical properties and accessibility. This document provides a comprehensive overview of its mechanism of action, quantitative data on its performance, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Core Principles of Phloxine B as a Photosensitizer

Phloxine B, also known as D&C Red No. 28, is a water-soluble dye characterized by its strong absorption of visible light, with an absorption maximum around 540 nm.[1][2] Upon excitation by light of an appropriate wavelength, the Phloxine B molecule transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then interact with molecular oxygen through two primary mechanisms:

-

Type I Reaction: Involves electron transfer to produce radical ions, which can further react to form reactive oxygen species (ROS) such as superoxide radicals.

-

Type II Reaction: Involves energy transfer to ground-state triplet oxygen to generate highly reactive singlet oxygen (¹O₂).[3]

It is the generation of these ROS, particularly singlet oxygen, that is primarily responsible for the cytotoxic effects observed in photodynamic applications.[3][4] These highly reactive species can cause irreversible oxidative damage to cellular components such as lipids, proteins, and nucleic acids, leading to cell death.[1][4]

Quantitative Data and Photophysical Properties

The efficiency of a photosensitizer is determined by its photophysical properties. The following tables summarize key quantitative data for Phloxine B.

Table 1: Photophysical Properties of Phloxine B

| Property | Value | Solvent/Conditions | Reference(s) |

| Absorption Maximum (λmax) | ~540-550 nm | Ethanol, Water | [1][2][5] |

| Molar Absorptivity (ε) | 83,000 M-1cm-1 | Ethanol at 550 nm | [5] |

| Emission Maximum (λem) | ~564 nm | Ethanol | [1][6] |

| Fluorescence Quantum Yield (ΦF) | 0.67 | Ethanol | [5][6] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.59 | D₂O | [4] |

Table 2: Antimicrobial Efficacy of Phloxine B-mediated Photodynamic Therapy

| Target Organism | Phloxine B Concentration | Light Source & Dose | Log Reduction in CFU/mL | Reference(s) |

| Staphylococcus aureus | Not specified (in polymersomes) | Green light (530 nm), 4 mW/cm², 15 min | 6.8 | [3][7] |

| Pseudomonas aeruginosa | Not specified (in polymersomes) | Green light (530 nm), 4 mW/cm², 15 min | 4.7 | [3][7] |

| Staphylococcus aureus (MRSA) | 25 µM | Not specified | >1 (10-fold reduction) | [1] |

| Staphylococcus aureus (MRSA) | 50-100 µM | Not specified | 4-5 | [1] |

| Staphylococcus aureus | 0.05 mM | Green LED, 2.5 hours | ~4 | [8] |

Signaling Pathways in Phloxine B-Mediated Photocytotoxicity

The cellular response to Phloxine B-mediated photodynamic therapy involves complex signaling pathways that can lead to different modes of cell death, including apoptosis and necrosis.

Apoptotic Pathway

Studies have shown that Phloxine B-induced photocytotoxicity can trigger apoptosis. This process is often initiated by intracellular ROS generation, which leads to the activation of stress-related signaling cascades.[9] One key pathway involves the c-Jun N-terminal kinase (JNK) pathway.

Figure 1: Phloxine B-induced apoptotic signaling pathway.

Necrotic Cell Death

In addition to apoptosis, Phloxine B can induce necrotic cell death, which is characterized by a loss of cell membrane integrity.[10] This allows the dye to enter and stain the intracellular components of dead or dying cells, a property exploited in viability assays.[1][11] The balance between apoptosis and necrosis can be influenced by the intensity of the photodynamic treatment and the cellular microenvironment.

Figure 2: Simplified pathway of Phloxine B-induced necrosis.

Experimental Protocols

The following are generalized protocols for key experiments involving Phloxine B as a photosensitizer. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Antimicrobial Photodynamic Therapy (aPDT)

This protocol outlines the steps for assessing the antimicrobial efficacy of Phloxine B against planktonic bacteria.

Figure 3: Workflow for in vitro antimicrobial photodynamic therapy.

Methodology:

-

Bacterial Suspension Preparation: Prepare a suspension of the target bacteria in a suitable buffer (e.g., phosphate-buffered saline) to a desired concentration (e.g., 10⁶ CFU/mL).

-

Addition of Phloxine B: Add Phloxine B solution to the bacterial suspension to achieve the desired final concentration. Include a control group without Phloxine B.

-

Dark Incubation: Incubate the samples in the dark for a specific period to allow for the interaction of the photosensitizer with the bacterial cells.

-

Irradiation: Expose the samples to a light source with a wavelength corresponding to the absorption maximum of Phloxine B (e.g., green light at ~530 nm) for a defined duration.[3][7] A dark control (samples with Phloxine B but not irradiated) should be included.

-

Serial Dilution and Plating: After irradiation, perform serial dilutions of the bacterial suspensions and plate them onto appropriate agar plates.

-

Incubation and Colony Counting: Incubate the plates overnight at 37°C and count the number of colony-forming units (CFUs) to determine the bacterial viability.[3]

Cell Viability Assay using Phloxine B

Phloxine B can be used as a viability stain to differentiate between live and dead cells, particularly in yeast and other microorganisms.[1][11]

Methodology:

-

Sample Preparation: Prepare a suspension of cells in a suitable growth medium or buffer.

-

Staining: Add Phloxine B to the cell suspension at a final concentration typically in the micromolar range.

-

Incubation: Incubate the mixture for a short period (e.g., 5-15 minutes) at room temperature, protected from light.

-

Microscopy: Observe the cells under a fluorescence microscope. Dead cells, having compromised cell membranes, will take up the dye and appear red/pink, while live cells with intact membranes will exclude the dye and remain unstained.[11]

-

Quantification: The percentage of dead cells can be quantified by counting the number of stained and unstained cells in multiple fields of view.

Drug Development and Future Directions

The potent photosensitizing properties of Phloxine B make it a promising candidate for various therapeutic and diagnostic applications. In drug development, its use in antimicrobial photodynamic therapy is being explored as an alternative to conventional antibiotics, especially for treating localized infections and combating antibiotic-resistant strains.[3] Encapsulation of Phloxine B in nanocarriers, such as polymersomes, has been shown to enhance its delivery and efficacy.[3][7]

Further research is warranted to explore the full potential of Phloxine B in other areas, including cancer therapy and as a tool for studying cellular processes involving oxidative stress. Optimization of delivery systems and light application protocols will be crucial for translating its promising in vitro results into effective clinical applications.

References

- 1. Phloxine - Wikipedia [en.wikipedia.org]

- 2. Absorption [Phloxine B] | AAT Bioquest [aatbio.com]

- 3. Phloxine B-loaded polymersomes enable eradication of Pseudomonas aeruginosa and Staphylococcus aureus in antimicrobial photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phloxine B phototoxicity: a mechanistic study using HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PhotochemCAD | Phloxine B [photochemcad.com]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. Phloxine B-loaded polymersomes enable eradication of Pseudomonas aeruginosa and Staphylococcus aureus in antimicrobial photodynamic therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Involvement of intracellular oxidative stress-sensitive pathway in phloxine B-induced photocytotoxicity in human T lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. hridhanchem.com [hridhanchem.com]

Phloxine B (CAS No. 18472-87-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloxine B, identified by CAS number 18472-87-2, is a xanthene dye with a broad spectrum of applications in scientific research and diagnostics. This technical guide provides an in-depth overview of its chemical and physical properties, safety and toxicological data, and detailed experimental protocols for its principal applications. These include its use as a biological stain in histology, a viability dye for yeast and other microorganisms, an alternative to the traditional Gram stain for bacterial differentiation, and as a photosensitizer in antimicrobial studies. The underlying mechanisms of action, particularly its light-dependent generation of reactive oxygen species, are also elucidated. This document aims to serve as a comprehensive resource for professionals in research, and drug development, facilitating the effective and safe utilization of Phloxine B.

Chemical and Physical Properties

Phloxine B, also known as Acid Red 92, is the disodium salt of 2',4',5',7'-tetrabromo-4,5,6,7-tetrachlorofluorescein.[1][2] Its vibrant red color and water solubility make it a versatile dye for various applications.[3]

Table 1: Chemical Identifiers and Nomenclature for Phloxine B

| Identifier | Value |

| CAS Number | 18472-87-2[1] |

| Synonyms | Acid Red 92, Cyanosine, D&C Red No. 28, Eosin 10B[1] |

| IUPAC Name | disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate |

| Molecular Formula | C₂₀H₂Br₄Cl₄Na₂O₅[1] |

| Molecular Weight | 829.63 g/mol [1] |

Table 2: Physical and Spectral Properties of Phloxine B

| Property | Value |

| Appearance | Red to brown powder[3] |

| Solubility | Water: Soluble[3], Ethanol: 10%[4] |

| Absorption Maximum (λmax) | ~540 nm[5] |

| Emission Maximum (λmax) | ~564 nm[5] |

Safety and Toxicological Data

While generally considered safe for laboratory use with standard precautions, Phloxine B may cause eye, skin, and respiratory tract irritation.[6] Ingestion may be harmful.[6]

Table 3: Toxicological Data for Phloxine B

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 310 mg/kg[6] |

| LD50 | Rat | Oral | 8400 mg/kg[6] |

Handling and Storage:

-

Handling: Use with adequate ventilation and minimize dust generation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]

-

Personal Protective Equipment (PPE): Wear protective eyeglasses, gloves, and appropriate respiratory protection.[7]

Mechanism of Action: Photosensitization

A key feature of Phloxine B is its activity as a photosensitizer. When exposed to light, it undergoes a series of photochemical reactions that result in the generation of reactive oxygen species (ROS), primarily singlet oxygen and free radicals.[5] This process is initiated by the absorption of light, which excites the Phloxine B molecule to a triplet state. This excited state can then transfer its energy to molecular oxygen, converting it into the highly reactive singlet oxygen. These ROS can cause significant oxidative damage to cellular components such as proteins, lipids, and nucleic acids, leading to cell death.[5] This mechanism is the basis for its antimicrobial and pesticidal properties.[5][8]

Caption: Photosensitization mechanism of Phloxine B.

Experimental Protocols

Hematoxylin-Phloxine-Saffron (HPS) Staining

HPS staining is a common histological technique that provides a clear differentiation of cellular components.[9] It serves as an alternative to the more common H&E stain, with the advantage of staining collagen yellow, which can be useful in certain diagnostic applications.[9]

Materials:

-

Harris Hematoxylin solution

-

Phloxine B solution (2% in distilled water)[6]

-

Saffron solution (prepared by dissolving saffron in absolute alcohol)[6]

-

Acid alcohol (1% HCl in 70% ethanol)

-

Ammonia water

-

Graded alcohols (e.g., 95%, 100%)

-

Xylene

-

Mounting medium

Protocol:

-

Deparaffinize and rehydrate tissue sections to water.

-

Stain in Harris Hematoxylin for 5 minutes.

-

Wash in running tap water for 5 minutes.

-

Differentiate in 1% acid alcohol.

-

Wash in running tap water for 5 minutes.

-

Blue in ammonia water.

-

Wash in running tap water for 5 minutes.

-

Stain in 2% Phloxine B solution for 5 minutes.[6]

-

Wash in running tap water for 5 minutes.

-

Differentiate in 95% alcohol.

-

Dehydrate through absolute alcohol (4 changes).

-

Stain in Saffron solution for 5-10 minutes.[6]

-

Dehydrate through absolute alcohol (4 changes).

-

Clear in xylene (4 changes).

-

Mount with a suitable mounting medium.

Expected Results:

-

Nuclei: Blue

-

Cytoplasm, muscle: Shades of red/pink

-

Collagen: Yellow

Caption: Workflow for Hematoxylin-Phloxine-Saffron (HPS) staining.

Yeast Viability Staining

Phloxine B can be used as a vital stain to differentiate between live and dead yeast cells.[5] The principle is based on the integrity of the cell membrane; live cells with intact membranes exclude the dye, while dead or membrane-compromised cells take it up and appear stained.[5]

Materials:

-

Yeast culture

-

Phloxine B solution (e.g., 5 µg/mL in appropriate buffer or growth medium)

-

Microscope slides and coverslips

-

Fluorescence microscope

Protocol:

-

Prepare a yeast cell suspension.

-

Add Phloxine B solution to the cell suspension to a final concentration of approximately 5 µg/mL.

-

Incubate for a short period (e.g., 5-15 minutes) at room temperature, protected from light.

-

Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Observe the cells under a fluorescence microscope using appropriate filter sets (excitation ~540 nm, emission ~564 nm).

Expected Results:

-

Live cells: Non-fluorescent (dye is excluded)

-

Dead cells: Red fluorescence (dye is taken up)

Caption: Workflow for yeast viability staining with Phloxine B.

Alternative to Gram Staining

Phloxine B can be used as a rapid and simple alternative to the traditional Gram stain for differentiating between Gram-positive and Gram-negative bacteria.[3] Gram-positive bacteria, with their thick peptidoglycan layer, retain the Phloxine B stain, while Gram-negative bacteria, possessing an outer membrane, do not.[5][7]

Materials:

-

Bacterial cultures

-

Phloxine B solution (e.g., 100 µg/mL in phosphate buffer)[7]

-

Phosphate buffer

-

Microcentrifuge and tubes

-

Microscope slides and coverslips

-

Light microscope

Protocol:

-

Harvest bacterial cells by centrifugation to form a pellet.

-

Resuspend the bacterial pellet in the Phloxine B solution.

-

Incubate for approximately 1-2 minutes at room temperature.[3]

-

Centrifuge the suspension to pellet the stained bacteria.

-

Remove the supernatant containing unbound dye.

-

Wash the pellet with phosphate buffer and resuspend.

-

Place a drop of the bacterial suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Expected Results:

-

Gram-positive bacteria: Stained red

-

Gram-negative bacteria: Colorless

References

- 1. stainsfile.com [stainsfile.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Phloxine B, a versatile bacterial stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stainsfile.com [stainsfile.com]

- 5. Phloxine - Wikipedia [en.wikipedia.org]

- 6. [Histonet] HPS stain [histonet.utsouthwestern.narkive.com]

- 7. academic.oup.com [academic.oup.com]

- 8. In Vitro Antibacterial Activities of Phloxine B and Other Halogenated Fluoresceins against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPS stain - Wikipedia [en.wikipedia.org]

Phloxine B: A Technical Guide to Cell Viability Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phloxine B is a xanthene-derived biological stain that has demonstrated significant utility in the rapid and effective determination of cell viability. This water-soluble red dye operates on the principle of membrane exclusion, selectively penetrating cells with compromised plasma membranes, a hallmark of cell death. Live, healthy cells with intact membranes effectively exclude the dye and remain unstained. This differential staining provides a clear and quantifiable distinction between viable and non-viable cell populations. Its applications span various cell types, including yeast and bacteria, with growing evidence supporting its use in mammalian cell systems. This technical guide provides an in-depth overview of the core principles, experimental protocols, and comparative data for the application of Phloxine B in cell viability assays.

Core Principles of Phloxine B in Cell Viability

The fundamental mechanism of Phloxine B as a viability stain lies in its inability to traverse the intact plasma membrane of live cells. In contrast, cells undergoing necrosis or late-stage apoptosis lose their membrane integrity, allowing Phloxine B to enter the cytoplasm and bind to intracellular proteins, resulting in a distinct red coloration. This characteristic allows for a straightforward and visually discernible method of identifying dead cells within a population.

Phloxine B exhibits fluorescence, which can be leveraged for more sensitive and high-throughput detection methods. While it can be used as a simple colorimetric stain for brightfield microscopy, its fluorescent properties enable its use in fluorescence microscopy and flow cytometry.

Data Presentation: Phloxine B in Comparison to Other Viability Dyes

The selection of a viability stain is contingent on the specific experimental requirements, cell type, and available instrumentation. Below is a comparative summary of Phloxine B with other commonly used viability dyes.

| Parameter | Phloxine B | Trypan Blue | Propidium Iodide (PI) |

| Principle | Membrane Exclusion | Membrane Exclusion | Membrane Exclusion, DNA Intercalation |

| Detection Method | Colorimetric, Fluorometric | Colorimetric | Fluorometric |

| Excitation Max. | ~540 nm[1] | N/A | ~535 nm |

| Emission Max. | ~564 nm[1] | N/A | ~617 nm |

| Typical Staining Conc. | 5-10 µM (Yeast) | 0.4% (w/v) | 1-5 µg/mL |

| Incubation Time | 5-15 minutes | 1-5 minutes | 5-15 minutes |

| Cell Type | Yeast, Bacteria, Mammalian | Mammalian | Mammalian, Yeast |

| Advantages | Low cost, simple, effective for yeast | Simple, widely used | High fluorescence, good for flow cytometry |

| Disadvantages | Phototoxic upon illumination | Can be toxic, subjective counting | Requires fluorescence detection |

Experimental Protocols

Preparation of Phloxine B Stock Solution

A common stock solution concentration for yeast viability assays is 2 mg/mL in sterile distilled water. For applications requiring an organic solvent, Phloxine B is soluble in ethanol (~2 mg/mL) and DMSO (~30 mg/mL). Aqueous solutions should be freshly prepared for optimal performance. Store powdered Phloxine B at room temperature, protected from light and moisture.

Yeast Cell Viability Assay (Qualitative Plate-Based)

This protocol is adapted for the simple and rapid assessment of cell death in yeast colonies.

Materials:

-

Yeast extract peptone dextrose (YPD) agar plates

-

Phloxine B stock solution (2 mg/mL in water)

-

Yeast cell culture

Procedure:

-

Prepare YPD agar medium and autoclave.

-

Cool the medium to approximately 55-60°C.

-

Add Phloxine B stock solution to the molten agar to a final concentration of 10 µg/mL.

-

Pour the Phloxine B-containing YPD plates and allow them to solidify.

-

Spot or spread the yeast cell culture onto the plates.

-

Incubate at the appropriate temperature for colony growth.

-

Observe the colonies. Dead cells will accumulate the red dye, resulting in pink or red colonies, while colonies of viable cells will remain white or pale.

Mammalian Cell Viability Assay (Microscopy)

This protocol provides a general guideline for staining mammalian cells in suspension.

Materials:

-

Phloxine B stock solution (e.g., 1 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Mammalian cell suspension

-

Hemocytometer or counting chamber

-

Microscope (brightfield or fluorescence)

Procedure:

-

Harvest mammalian cells and prepare a single-cell suspension in PBS.

-

Add Phloxine B stock solution to the cell suspension to a final concentration of 1-5 µg/mL.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Load the stained cell suspension onto a hemocytometer.

-

Under a microscope, count the number of stained (non-viable) and unstained (viable) cells.

-

Calculate the percentage of viable cells: (Number of unstained cells / Total number of cells) x 100.

Visualizations

Mechanism of Action

Caption: Phloxine B is excluded by live cells but enters and stains dead cells with compromised membranes.

Experimental Workflow for Microscopic Viability Assessment

Caption: A streamlined workflow for determining cell viability using Phloxine B and microscopy.

Limitations and Considerations

A notable characteristic of Phloxine B is its phototoxicity. Upon exposure to light, Phloxine B can generate reactive oxygen species, which can induce cell damage. Therefore, it is crucial to protect stained cells from light, especially during incubation and prior to analysis, to prevent the induction of artificial cell death. This property, while a limitation for viability assays, is being explored for antimicrobial and insecticidal applications.

Conclusion

Phloxine B serves as a valuable and cost-effective tool for the assessment of cell viability. Its straightforward mechanism of action, coupled with its versatility for use in both colorimetric and fluorometric applications, makes it a suitable choice for a wide range of research settings. For qualitative assessments, particularly in yeast, it offers a simple and clear readout. While its application in quantitative mammalian cell assays is less documented than that of other common dyes, the fundamental principles of membrane exclusion support its utility in these systems with appropriate protocol optimization. Researchers should be mindful of its phototoxic properties and take necessary precautions to ensure accurate and reproducible results.

References

Methodological & Application

Application Notes and Protocols: Utilizing Phloxine B as a Counterstain in H&E Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Phloxine B as a counterstain in Hematoxylin and Eosin (H&E) staining protocols. Phloxine B is a xanthene dye, similar to Eosin Y, that imparts a vibrant red color to tissue components.[1][2] It is often used in conjunction with Eosin Y to enhance the spectrum of red and pink shades in stained sections, thereby improving the differentiation of various cytoplasmic and extracellular components.

Principle of Staining

In H&E staining, Hematoxylin, a basic dye, binds to acidic structures such as the nucleic acids in the cell nucleus, staining them a deep blue or purple. The counterstain, typically Eosin Y, is an acidic dye that binds to basic components in the cytoplasm and extracellular matrix, staining them in varying shades of pink and red.

Phloxine B, also an acidic dye, functions similarly to Eosin Y but provides a more intense and vibrant red hue.[2][3] When combined with Eosin Y, it creates a counterstain solution that offers a broader color spectrum. This enhanced differentiation can be particularly advantageous for visualizing muscle, connective tissue, and epithelial elements, which tend to be more sharply demonstrated.[4] The combination of Eosin Y and Phloxine B can result in a more nuanced staining pattern, with cytoplasm appearing red-orange, intercellular substances pink to red-orange, and erythrocytes a distinct yellow to orange.

Advantages of Incorporating Phloxine B

The inclusion of Phloxine B in an H&E staining protocol offers several qualitative advantages over the use of Eosin Y alone:

-

Enhanced Color Spectrum : The addition of Phloxine B to Eosin Y produces a wider range of pinks and reds, aiding in the differentiation of various tissue components.

-

Sharper Differentiation : Muscle, connective tissue, and epithelial elements are often more clearly and sharply delineated.[4]

-

Brighter Reds : For applications where a more intense red coloration is desired, such as in photomicrography, the use of Phloxine B is beneficial.[1]

-

Specific Structure Visualization : Phloxine B is particularly effective in staining certain structures, such as Paneth cell granules and alcoholic hyaline.

Data Presentation: Qualitative Comparison of Counterstains

| Feature | Eosin Y Counterstain | Eosin Y with Phloxine B Counterstain |

| Color Palette | Shades of pink | Broader spectrum of pinks and vibrant reds |

| Differentiation | Good differentiation of cytoplasm and connective tissue. | Sharper and more distinct differentiation of muscle, connective tissue, and epithelial elements.[4] |

| Erythrocyte Staining | Pink to red | Yellow to orange |

| Intensity | Moderate | Enhanced, with brighter reds |

| Specialized Staining | General cytoplasmic staining | Effective for staining Paneth cell granules and alcoholic hyaline. |

Experimental Protocols

I. Preparation of Staining Solutions

A. 1% Phloxine B Stock Solution

-

Reagents and Materials:

-

Phloxine B powder

-

Distilled water

-

-

Procedure:

-

Weigh 1 gram of Phloxine B powder.

-

Dissolve the powder in 100 mL of distilled water.

-

Mix thoroughly until the powder is completely dissolved.

-

Filter the solution before use.

-

B. Eosin Y-Phloxine B Working Solution (Alcohol-Based)

-

Reagents and Materials:

-

1% Eosin Y stock solution

-

1% Phloxine B stock solution

-

95% Ethanol

-

Glacial Acetic Acid

-

-

Procedure:

-

Combine the following in the specified order, mixing well after each addition:

-

100 mL of 1% Eosin Y stock solution

-

10 mL of 1% Phloxine B stock solution

-

780 mL of 95% Ethanol

-

4 mL of Glacial Acetic Acid

-

-

The final solution can be stored at room temperature and is generally stable for several months.

-

C. Eosin Y-Phloxine B Working Solution (Aqueous-Based)

-

Reagents and Materials:

-

Eosin Y solution, intensified

-

1% Phloxine B stock solution

-

-

Procedure:

-

To 50 mL of Eosin Y solution, add 0.57 mL of the 1% Phloxine B stock solution.

-

Mix well. This solution is typically stable for approximately six months.

-

II. H&E Staining Protocol Incorporating Phloxine B

This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.

-

Reagents and Materials:

-

Xylene

-

Graded alcohols (100%, 95%, 70%)

-

Distilled water

-

Harris Hematoxylin solution (or other suitable hematoxylin)

-

Acid Alcohol (e.g., 1% HCl in 70% ethanol)

-

Bluing reagent (e.g., Scott's tap water substitute or 0.2% ammonia water)

-

Eosin Y-Phloxine B working solution

-

Mounting medium

-

Coverslips

-

-

Procedure:

-

Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each.

-

Rehydration:

-

Two changes of 100% alcohol for 2-5 minutes each.

-

Two changes of 95% alcohol for 2 minutes each.

-

One change of 70% alcohol for 2 minutes.

-

Rinse briefly in distilled water.

-

-